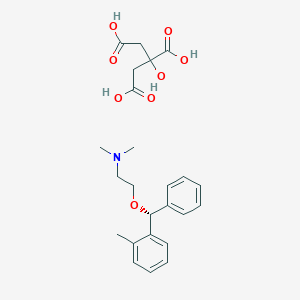
(R)-Orphenadrine Citrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Orphenadrine Citrate is a chiral form of Orphenadrine, a compound commonly used as a muscle relaxant and anticholinergic agent. It is primarily used to relieve pain and discomfort caused by strains, sprains, and other muscle injuries. The compound works by blocking certain nerve impulses (or pain sensations) that are sent to the brain.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-Orphenadrine Citrate involves several steps, starting from the basic organic compounds. The process typically includes the following steps:
Formation of Orphenadrine Base: This involves the reaction of 2-methylbenzhydryl chloride with N,N-dimethylaminoethanol in the presence of a base such as sodium hydroxide.
Resolution of Racemic Mixture: The racemic mixture of Orphenadrine is then resolved into its enantiomers using chiral resolution techniques, often involving the use of chiral acids or chromatography.
Industrial Production Methods: Industrial production of ®-Orphenadrine Citrate follows similar synthetic routes but on a larger scale. The process is optimized for higher yield and purity, often involving advanced techniques such as continuous flow chemistry and automated resolution processes.
化学反应分析
Types of Reactions: ®-Orphenadrine Citrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the structure of Orphenadrine, potentially altering its pharmacological properties.
Substitution: Substitution reactions can occur at the aromatic ring or the nitrogen atom, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products: The major products formed from these reactions include various metabolites and derivatives of Orphenadrine, which may have different pharmacological activities.
科学研究应用
®-Orphenadrine Citrate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of chiral resolution and asymmetric synthesis.
Biology: The compound is studied for its effects on neurotransmitter systems and its potential neuroprotective properties.
Industry: It is used in the formulation of pharmaceuticals and as a reference standard in quality control processes.
作用机制
®-Orphenadrine Citrate exerts its effects primarily through its anticholinergic activity. It blocks the action of acetylcholine, a neurotransmitter, at muscarinic receptors in the central and peripheral nervous systems. This leads to muscle relaxation and pain relief. Additionally, it has antihistaminic and local anesthetic properties, contributing to its overall therapeutic effects.
相似化合物的比较
Diphenhydramine: Another anticholinergic agent with similar muscle relaxant properties.
Cyclobenzaprine: A muscle relaxant with a similar mechanism of action but different chemical structure.
Methocarbamol: Another muscle relaxant used for similar indications.
Uniqueness: ®-Orphenadrine Citrate is unique due to its chiral nature, which can result in different pharmacokinetics and pharmacodynamics compared to its racemic mixture or other similar compounds. Its combination of anticholinergic, antihistaminic, and local anesthetic properties also distinguishes it from other muscle relaxants.
属性
分子式 |
C24H31NO8 |
|---|---|
分子量 |
461.5 g/mol |
IUPAC 名称 |
N,N-dimethyl-2-[(R)-(2-methylphenyl)-phenylmethoxy]ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C18H23NO.C6H8O7/c1-15-9-7-8-12-17(15)18(20-14-13-19(2)3)16-10-5-4-6-11-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-12,18H,13-14H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t18-;/m1./s1 |
InChI 键 |
MMMNTDFSPSQXJP-GMUIIQOCSA-N |
手性 SMILES |
CC1=CC=CC=C1[C@@H](C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
规范 SMILES |
CC1=CC=CC=C1C(C2=CC=CC=C2)OCCN(C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


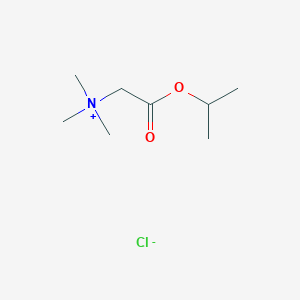
![(5R,8S,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11-dione](/img/structure/B13446103.png)
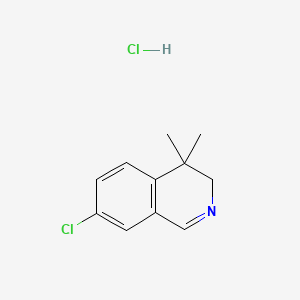

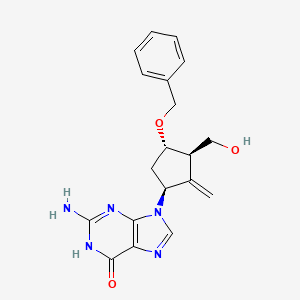
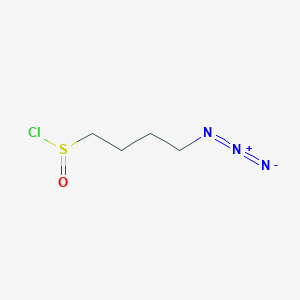
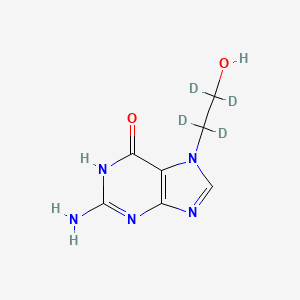
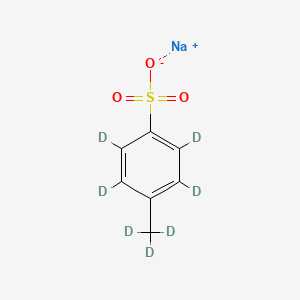
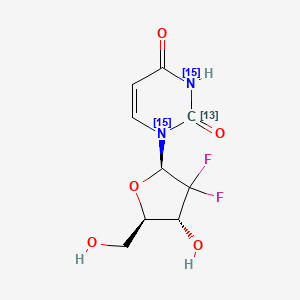
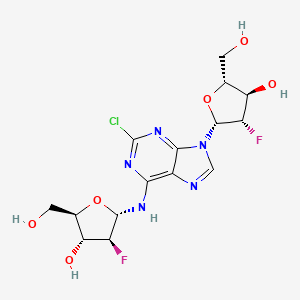
![[(4S)-4-(prop-1-en-2-yl)cyclohex-1-en-1-yl]methyl 2-(oxan-4-yloxy)acetate](/img/structure/B13446162.png)
![2',4'-Difluoro-N-[(1R)-1-(5-fluoro-1-oxido-2-pyridinyl)ethyl]-5-(4-methyl-4H-1,2,4-triazol-3-yl)[1,1'-biphenyl]-3-carboxamide](/img/structure/B13446170.png)
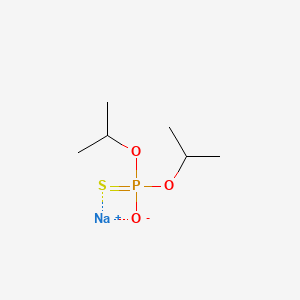
![6-Benzoyl-5-(trifluoromethyl)-6-azabicyclo[3.2.1]octane](/img/structure/B13446185.png)
